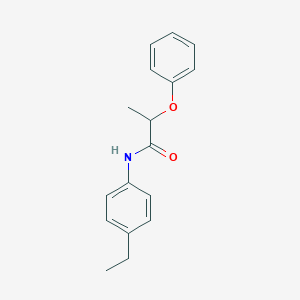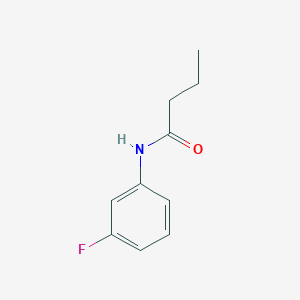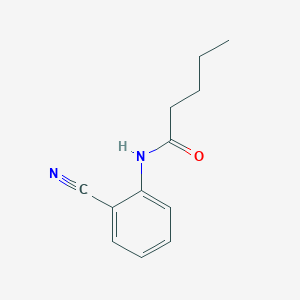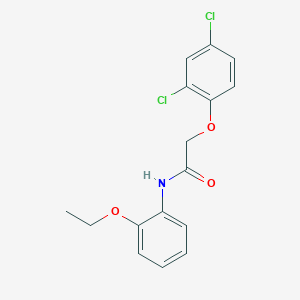
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as A771726, is a synthetic compound that belongs to the family of sulfonamides. It has been extensively studied for its potential use in treating various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
作用机制
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide works by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide reduces the proliferation of T cells, which require pyrimidines for their growth and survival. This leads to a reduction in inflammation and the progression of autoimmune diseases.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of T cells, reduces inflammation, and modulates the immune response. It has also been shown to have an analgesic effect, reducing pain in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide is its specificity for DHODH, which makes it a promising candidate for the treatment of autoimmune diseases. However, its potency and selectivity can vary depending on the cell type and experimental conditions used. 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of focus is the development of more potent and selective DHODH inhibitors. Another area of research is the identification of biomarkers that can predict the response to 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide treatment. Additionally, the potential use of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide in combination with other drugs for the treatment of autoimmune diseases is an area of active investigation.
合成方法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide involves the reaction of 2,4-dichlorophenol with ethyl 2-aminobenzoate to form 2-(2,4-dichlorophenoxy)benzoic acid ethyl ester. This compound is then reacted with chloroacetyl chloride to produce 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to inhibit the proliferation of T cells, which play a key role in the development of autoimmune diseases. 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.
属性
分子式 |
C16H15Cl2NO3 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-15-6-4-3-5-13(15)19-16(20)10-22-14-8-7-11(17)9-12(14)18/h3-9H,2,10H2,1H3,(H,19,20) |
InChI 键 |
MVWUFEVIMIVWGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



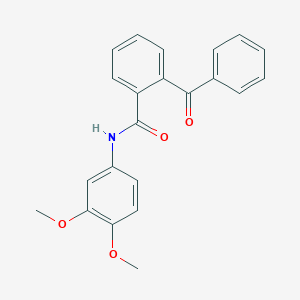

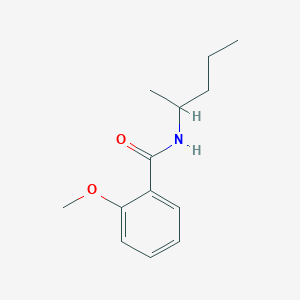
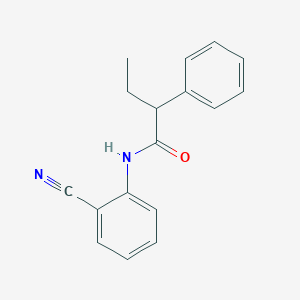
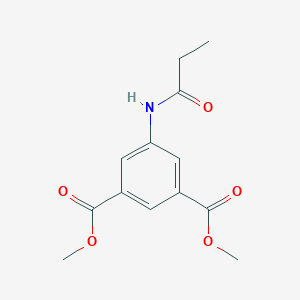
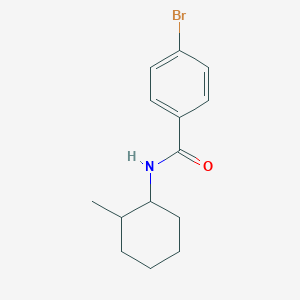
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)

